3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Overview
Description
3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, a methyl group, and a naphthylmethylthio group
Preparation Methods
The synthesis of 3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting hydrazine with a suitable nitrile compound under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the alkylation of the triazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the naphthylmethylthio group: This can be done by reacting the intermediate compound with 1-naphthylmethylthiol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of the cell membrane in microorganisms. In the context of anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with antifungal properties.
Fluconazole: A triazole antifungal medication used to treat various fungal infections.
Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-25-20(13-15-9-11-18(22)12-10-15)23-24-21(25)26-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWAXQAFBSEQJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.